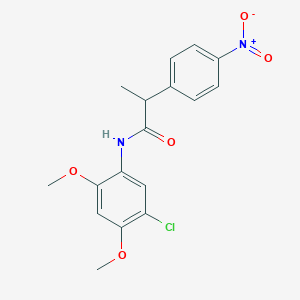![molecular formula C18H20ClN3O2 B4074873 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4074873.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine, also known as Trazodone, is a drug that has been used as an antidepressant and hypnotic agent for several decades. It is a member of the piperazine class of compounds and is structurally related to other drugs such as nefazodone and buspirone. Trazodone has been shown to have a unique pharmacological profile that makes it useful for the treatment of depression and insomnia.
Wirkmechanismus
The exact mechanism of action of 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood. It is thought to work by increasing the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood and sleep. This compound is also believed to interact with other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can help to improve mood and reduce anxiety. This compound has also been shown to have sedative effects, which can help to improve sleep quality. Additionally, this compound has been shown to have minimal anticholinergic effects, which can help to reduce the risk of side effects such as dry mouth and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively simple synthesis process, which makes it easy to produce in large quantities. Additionally, this compound has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of this compound is that it is not a selective serotonin reuptake inhibitor (SSRI), which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of more selective serotonin receptor modulators that can target specific subtypes of serotonin receptors. Additionally, there is interest in developing new compounds that can target other neurotransmitters such as dopamine and norepinephrine. Finally, there is interest in exploring the potential use of this compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Conclusion:
This compound is a well-characterized compound that has been extensively studied for its antidepressant and hypnotic properties. It has a unique pharmacological profile that makes it useful for the treatment of depression and insomnia. While there are limitations to its use in certain laboratory experiments, this compound remains an important compound for research in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its antidepressant and hypnotic properties. It has been shown to be effective in the treatment of major depressive disorder and has also been used to treat anxiety and sleep disorders. This compound has been shown to have a unique pharmacological profile that makes it useful for the treatment of depression and insomnia.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14(24-16-6-4-5-15(19)13-16)18(23)22-11-9-21(10-12-22)17-7-2-3-8-20-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGPCQHBSIDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074819.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074839.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)
![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)
![3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4074859.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4074881.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074897.png)